molecular formula C26H24N2O3 B295550 5-methyl-4-[4-(3-phenoxypropoxy)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

5-methyl-4-[4-(3-phenoxypropoxy)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B295550
M. Wt: 412.5 g/mol
InChI Key: NMJPYUHDSJRLOM-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-[4-(3-phenoxypropoxy)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPDPV, and it is a synthetic cathinone that belongs to the pyrrolidine class of compounds. MPDPV has been synthesized using various methods, and its mechanism of action is still under investigation.

Mechanism of Action

The mechanism of action of MPDPV is still under investigation. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This increase in dopamine levels leads to the stimulant effects observed with MPDPV use.
Biochemical and Physiological Effects:
MPDPV has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to have stimulant effects on the central nervous system, leading to increased alertness, energy, and euphoria. However, it can also lead to adverse effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

MPDPV has several advantages and limitations for lab experiments. One advantage is its potential therapeutic use for the treatment of psychiatric disorders. It can also be used as a tool to study the effects of dopamine reuptake inhibition on the central nervous system. However, its stimulant effects and potential for abuse make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for MPDPV research. One direction is to further investigate its mechanism of action and its potential therapeutic use for the treatment of psychiatric disorders. Another direction is to study the long-term effects of MPDPV use and its potential for addiction and abuse. Additionally, research could focus on developing safer and more effective cathinone compounds for therapeutic use.
In conclusion, MPDPV is a synthetic cathinone that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MPDPV has several potential therapeutic uses, but its stimulant effects and potential for abuse make it a challenging compound to study. Further research is needed to fully understand its potential benefits and risks.

Synthesis Methods

MPDPV can be synthesized using various methods, including the one-pot synthesis method, which involves the reaction of 3-phenylpropanal, 3-phenoxypropanol, and 4-bromobenzaldehyde in the presence of potassium carbonate and acetic acid. Another method involves the reaction of 4-hydroxybenzaldehyde, 3-phenylpropanal, and 3-phenoxypropanol in the presence of a base catalyst such as potassium carbonate. The final product is then purified using chromatography techniques.

Scientific Research Applications

MPDPV has been used in various scientific research applications, including the study of its mechanism of action, its effects on the central nervous system, and its potential use as a therapeutic agent. MPDPV has been shown to have stimulant effects on the central nervous system, similar to other cathinone compounds. It has also been shown to have potential therapeutic effects for the treatment of depression, anxiety, and other psychiatric disorders.

properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

(4E)-5-methyl-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C26H24N2O3/c1-20-25(26(29)28(27-20)22-9-4-2-5-10-22)19-21-13-15-24(16-14-21)31-18-8-17-30-23-11-6-3-7-12-23/h2-7,9-16,19H,8,17-18H2,1H3/b25-19+

InChI Key

NMJPYUHDSJRLOM-NCELDCMTSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OCCCOC3=CC=CC=C3)C4=CC=CC=C4

SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OCCCOC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OCCCOC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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